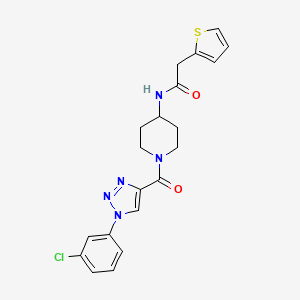

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring a 3-chlorophenyl-substituted triazole core linked to a piperidine ring via a carbonyl group, with a thiophene-containing acetamide moiety at the piperidine’s 4-position. This compound is of interest due to its hybrid pharmacophore design, combining aromatic heterocycles (triazole, thiophene) and a piperidine scaffold, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2S/c21-14-3-1-4-16(11-14)26-13-18(23-24-26)20(28)25-8-6-15(7-9-25)22-19(27)12-17-5-2-10-29-17/h1-5,10-11,13,15H,6-9,12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZBVWFQCCVBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Attachment of the Chlorophenyl Group:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.

Coupling with Thiophene Acetamide: The final step involves coupling the triazole-piperidine intermediate with thiophene acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Compounds containing triazole moieties have been extensively studied for their anticancer properties. For instance, derivatives of triazoles demonstrate significant cytotoxicity against various cancer cell lines. Research indicates that compounds similar to N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide exhibit IC50 values ranging from 1.02 to 74.28 µM across multiple cancer types .

Mechanism of Action:

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation. For example, some studies have shown that triazoles can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Antibacterial and Antifungal Activities:

Triazole compounds are known for their antimicrobial properties. Research has demonstrated that certain triazole derivatives possess potent antibacterial and antifungal activities comparable to established antibiotics . The presence of the thiophene group in this compound may enhance its efficacy against resistant strains of bacteria and fungi.

Enzyme Inhibition

Carbonic Anhydrase Inhibition:

Triazole derivatives have shown potential as inhibitors of carbonic anhydrase II, an enzyme involved in various physiological processes including respiration and acid-base balance. Compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of this enzyme . This property could be leveraged in treating conditions such as glaucoma and epilepsy.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of triazole-containing compounds. For example, certain synthesized triazoles showed significant scavenging activity against free radicals, suggesting their potential use in combating oxidative stress-related diseases . The incorporation of the piperidine and thiophene moieties may further enhance these antioxidant effects.

Structure-Activity Relationship Studies

Pharmacophore Development:

The synthesis of this compound allows for the exploration of structure-activity relationships (SAR). By modifying different components of the molecule, researchers can identify which structural features contribute most significantly to its biological activity . This information is crucial for the design of more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Aromatic Substitutions: The 3-chlorophenyl group in the target compound is less sterically hindered compared to 3,4-dichlorophenyl analogs (e.g., in ), which may enhance binding flexibility in biological targets . Thiophene (in the target) vs.

Heterocyclic Cores: The triazole ring in the target compound is analogous to pyrazole () and thiazole () derivatives.

Piperidine vs. Thiazole Linkers :

- The piperidine moiety in the target compound introduces conformational rigidity and basicity, contrasting with the planar thiazole ring in . This may influence interactions with hydrophobic pockets in enzymes or receptors .

Research Findings and Data

Table 2: Physicochemical and Crystallographic Comparisons

Insights:

- Lipophilicity : The target compound’s higher logP (predicted) compared to analogs suggests improved bioavailability but may limit solubility.

- Crystallography : The dihedral angle observed in (61.8°) highlights conformational flexibility, which may influence packing efficiency and melting points .

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring, a piperidine moiety, and a thiophene group, which are known for their diverse biological activities. Below is the structural representation:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Triazoles are known to inhibit various enzymes and receptors, leading to:

- Inhibition of fungal enzymes : Triazoles disrupt ergosterol synthesis in fungi.

- Anticancer effects : They can induce apoptosis in cancer cells by modulating signaling pathways.

Research indicates that the triazole scaffold can enhance the binding affinity to target proteins, which is crucial for its bioactivity .

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Studies have highlighted that compounds with similar structures exhibit potent activity against various pathogens:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 1d | Trypanocidal | 0.21 |

| 1f | Trypanocidal | 1.23 |

| 1g | Trypanocidal | 2.28 |

These findings suggest that this compound may possess similar or enhanced activity due to its structural components .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented:

These results indicate promising anticancer activity that warrants further investigation into its efficacy and safety profiles.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-based compounds suggests that modifications on the triazole ring and substituents significantly influence their biological activities. For instance:

- Chlorophenyl substitution enhances antimicrobial potency.

- Piperidine moiety contributes to improved binding affinity and selectivity towards target enzymes.

Case Study 1: Antitrypanosomal Activity

A recent study evaluated the antitrypanosomal activity of several triazole analogs, including those structurally similar to our compound. The results indicated significant reductions in parasite loads in treated models, showcasing the potential for developing effective treatments against Trypanosoma cruzi infections .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazole derivatives against various cancer cell lines. The study demonstrated that compounds with structural similarities exhibited cytotoxic effects through apoptosis induction and cell cycle disruption .

Q & A

Q. Critical Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocycle formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature Control : Low temperatures (0–5°C) during acetyl chloride reactions minimize side products like hydrolyzed intermediates .

- Catalyst Use : Copper(I) catalysts (e.g., CuI) for click chemistry improve triazole ring formation efficiency .

- Inert Atmosphere : Argon/N₂ prevents oxidation of thiophene and piperidine moieties .

Q. Example Workflow :

Monitor reactions via TLC (Rf tracking) .

Use quenching (e.g., ice-cold H₂O) to halt reactions at optimal conversion .

Validate purity post-synthesis with NMR (¹H/¹³C) and HRMS .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

Advanced: How to design biological assays for target identification?

Answer:

Stepwise Approach :

Target Hypothesis : Prioritize kinases or GPCRs due to triazole/piperidine pharmacophores .

In Vitro Assays :

- Enzyme Inhibition : Fluorescence polarization (FP) assays for kinase activity .

- Receptor Binding : Radioligand displacement (e.g., ³H-labeled antagonists) .

Cellular Models :

- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory activity via IL-6/IL-1β ELISA in macrophages .

Q. Data Interpretation :

- Use IC₅₀/EC₅₀ values to compare potency with reference compounds (e.g., staurosporine for kinases) .

Advanced: What strategies guide SAR studies for this compound?

Answer:

Key Modifications and Rationale :

Q. Methodology :

- Synthesize analogs via parallel synthesis .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR kinase .

Advanced: How to resolve contradictions in activity data from structurally similar compounds?

Answer:

Case Example : If analog A (with 4-fluorophenyl) shows higher activity than B (3-chlorophenyl) in kinase assays but lower in cytotoxicity:

Mechanistic Studies :

- Perform kinase profiling to confirm target specificity .

- Assess off-target effects via proteome-wide affinity chromatography .

Physicochemical Analysis :

Structural Validation :

Advanced: What computational methods support rational design?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability of the compound with targets (e.g., 100 ns MD runs in GROMACS) .

- QSAR Models : Use descriptors like topological polar surface area (TPSA) to predict bioavailability .

- ADMET Prediction : SwissADME or pkCSM to estimate toxicity risks (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.